"Methyl 1-methyl-1H-indazole-5-carboxylate" CAS number and properties
"Methyl 1-methyl-1H-indazole-5-carboxylate" CAS number and properties
An In-depth Technical Guide to Methyl 1-methyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Methyl 1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, recognized for its role as a bioisostere of native residues like indole and its prevalence in a range of clinically significant agents. This document details the compound's core properties, offers mechanistic insights into its regioselective synthesis, provides actionable experimental protocols for its preparation and characterization, and discusses its strategic importance in drug discovery programs. The synthesis focuses on a robust two-step process involving esterification of the parent carboxylic acid followed by a highly selective N-methylation at the N1 position, a critical transformation for creating advanced pharmaceutical intermediates.
Core Compound Identification and Physicochemical Profile
Methyl 1-methyl-1H-indazole-5-carboxylate is a derivative of indazole, a bicyclic aromatic heterocycle. The specific placement of the methyl group on the N1 nitrogen of the pyrazole ring and the methyl ester at the C5 position of the benzene ring makes it a versatile intermediate for further chemical elaboration. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1092351-82-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| IUPAC Name | methyl 1-methylindazole-5-carboxylate | [1] |
| Synonyms | Methyl 1-Methyl-Indazole-5-Carboxylate, 5-(Methoxycarbonyl)-1-Methyl-1H-Indazole | [1] |
| Appearance | Expected to be a solid, from light yellow to brown | [2] |
| Storage Class | Combustible Solid (based on similar compounds) |
Strategic Importance in Medicinal Chemistry
The indazole nucleus is a cornerstone of many drug discovery efforts due to its unique combination of physicochemical and biological properties. Its utility can be understood through three key concepts:
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Bioisosterism: The indazole ring is an effective bioisostere for structures like indole and phenol. This allows medicinal chemists to replace these common biological motifs to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic profiles.[3]
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Privileged Scaffold: Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[4] This proven biological relevance has led to its classification as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets. Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its clinical and commercial significance.[4]
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Synthetic Handle for Lead Generation: Methyl 1-methyl-1H-indazole-5-carboxylate is not typically a final drug product but rather a crucial intermediate. The methyl ester at the C5 position serves as a versatile "synthetic handle" that can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a vast array of amides, enabling extensive Structure-Activity Relationship (SAR) studies.
Below is a diagram illustrating the role of this compound as a foundational building block in a typical drug discovery workflow.
Caption: Role as a synthetic intermediate in drug discovery.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate is most efficiently achieved via a two-step process starting from 1H-Indazole-5-carboxylic acid. The critical challenge in this synthesis is controlling the regioselectivity of the N-methylation step, as alkylation can occur at either the N1 or N2 position of the indazole ring.
Step 1: Fischer Esterification The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic acid-catalyzed esterification, typically performed by refluxing the starting material in methanol with a catalytic amount of a strong acid like sulfuric acid.
Step 2: Regioselective N-Methylation This is the most crucial transformation. The alkylation of indazoles can yield a mixture of N1 and N2 isomers. Scientific literature indicates that the choice of base and solvent system is paramount for directing the selectivity. Studies have shown that using a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[5] The NaH deprotonates the indazole N-H, and the resulting anion's reactivity and steric environment in THF preferentially directs the subsequent attack on the methylating agent (e.g., methyl iodide) to the N1 position. This provides a reliable and high-yield pathway to the desired regioisomer.
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis workflow.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and characterization.
Protocol 4.1: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate
Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate (Intermediate)
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Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).
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Slowly add concentrated sulfuric acid (approx. 0.05 eq) to the suspension while stirring.
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Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1H-indazole-5-carboxylate, which can be used directly in the next step.
Step 2: N-Methylation to Yield Methyl 1-methyl-1H-indazole-5-carboxylate
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Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0°C for 30-60 minutes.
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Add methyl iodide (CH₃I, approx. 1.2 eq) dropwise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-methyl-1H-indazole-5-carboxylate.
Protocol 4.2: Quality Control and Characterization
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Purity Analysis (HPLC): Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is typically required for use in drug discovery applications.[2]
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Identity Confirmation (Mass Spectrometry): Confirm the molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the [M+H]⁺ ion is approximately 191.2.
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Structural Elucidation (NMR): Confirm the structure and regiochemistry using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a singlet corresponding to the N-methyl group and the characteristic aromatic splitting pattern will confirm the N1-substituted isomer.
Safety and Handling Protocols
As with any laboratory chemical, Methyl 1-methyl-1H-indazole-5-carboxylate should be handled with care in a well-ventilated area or fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
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Hazard Classification: Based on data for similar compounds, this material may be a skin, eye, and respiratory irritant.[1] It is classified as a combustible solid.
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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Spills and Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 1-methyl-1H-indazole-5-carboxylate is a high-value synthetic intermediate whose utility is derived from the privileged nature of the indazole scaffold. Its strategic importance lies in its role as a modifiable building block for generating extensive chemical libraries aimed at discovering novel therapeutic agents. The well-defined, regioselective synthesis presented in this guide provides a reliable pathway for researchers to access this compound, enabling its application in a wide range of medicinal chemistry programs and accelerating the journey from hit identification to lead optimization.
References
- American Elements. (n.d.). Methyl 1-methyl-1H-indazole-5-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 1H-indazole-5-carboxylate 473416-12-5.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1H-imidazole-5-carboxylic acid.
- Key Organics. (2017). Safety Data Sheet - Methyl 1-methyl-1H-indazole-4-carboxylate.
- Fisher Scientific. (2010). Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
- Smolecule. (n.d.). 1-methyl-1H-indazole-5-carboxamide.
- BenchChem. (2025). Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate.
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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